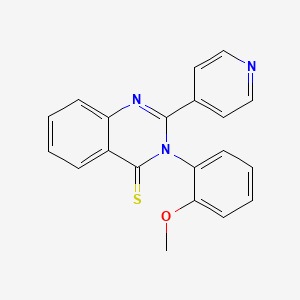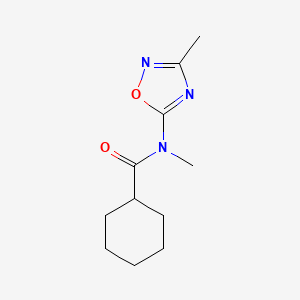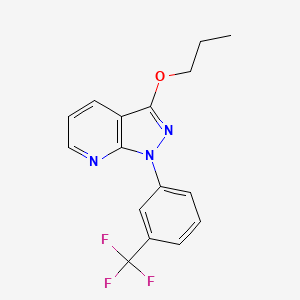
L-Alanyl-L-alanyl-L-prolyl-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid is a complex organic compound that features a chiral pyrrolidine ring and multiple amide linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid typically involves multiple steps, starting from readily available chiral building blocks. The process often includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Amide Bond Formation: Sequential coupling reactions using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are employed to form the amide linkages.
Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted reactions at specific functional groups during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions due to its multiple functional groups that mimic natural substrates. It can also serve as a model compound for studying protein folding and stability.
Medicine
In medicine, (S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid has potential applications in drug design and development. Its ability to form stable amide bonds makes it a candidate for peptide-based therapeutics.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of (S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple amide linkages allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Proline Derivatives: Compounds like N-Boc-proline and proline methyl ester share structural similarities with (S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid.
Peptide Analogues: Peptides containing similar amide linkages and chiral centers.
Uniqueness
What sets (S)-2-((S)-1-((S)-2-((S)-2-Aminopropanamido)propanoyl)pyrrolidine-2-carboxamido)pentanedioic acid apart is its specific combination of functional groups and chiral centers, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring high stereochemical purity and specific molecular interactions.
Eigenschaften
CAS-Nummer |
654067-61-5 |
|---|---|
Molekularformel |
C16H26N4O7 |
Molekulargewicht |
386.40 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C16H26N4O7/c1-8(17)13(23)18-9(2)15(25)20-7-3-4-11(20)14(24)19-10(16(26)27)5-6-12(21)22/h8-11H,3-7,17H2,1-2H3,(H,18,23)(H,19,24)(H,21,22)(H,26,27)/t8-,9-,10-,11-/m0/s1 |
InChI-Schlüssel |
KLMOURUYALLFTQ-NAKRPEOUSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]glycine](/img/structure/B12907871.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide](/img/structure/B12907876.png)
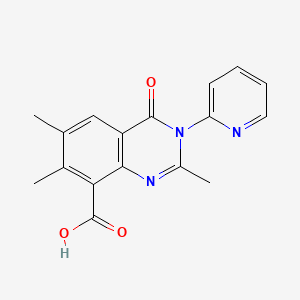
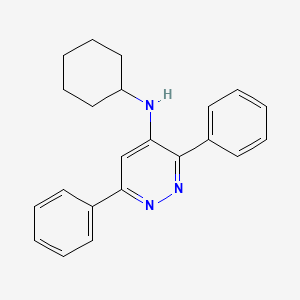
![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl-](/img/structure/B12907887.png)
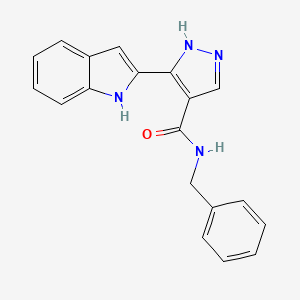
![N-{[Bis(hydroxymethyl)phosphanyl]methyl}guanosine](/img/structure/B12907891.png)
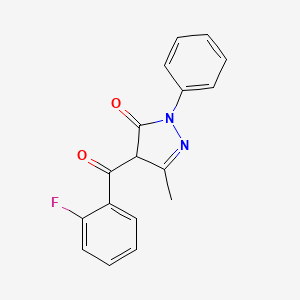
![6-(2,4-Dimethoxyphenyl)-7-methyl-[1,3]dioxolo[4,5-f]benzofuran](/img/structure/B12907918.png)
![N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide](/img/structure/B12907928.png)
